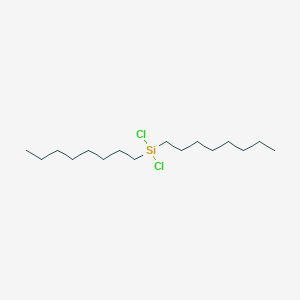
Dicloro-dioctilsilano
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Dichlorodioctylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Utilized in the development of drug delivery systems and biomedical devices.
Industry: Used in the production of coatings, adhesives, and sealants.
Safety and Hazards
Mecanismo De Acción
Target of Action
Dichlorodioctylsilane, also known as Di-n-octyldichlorosilane, is primarily used for the silanization of metal oxide . The primary target of this compound is the metal oxide surface, where it acts to improve the interface between the metal atoms and the polymeric matrix .
Mode of Action
The compound interacts with its target, the metal oxide surface, through a process known as silanization . This process involves the formation of covalent bonds between the silicon atom in the silane and the oxygen atoms on the metal oxide surface. The result is an improved interface between the metal atoms and the polymeric matrix .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of phenazasiline, a hole transporting material for organic electronics . This suggests that Dichlorodioctylsilane may influence pathways related to electronic conductivity and energy transfer.
Result of Action
The primary result of Dichlorodioctylsilane’s action is the improved interface between metal atoms and the polymeric matrix . This can enhance the performance of materials in various applications, such as the fabrication of anode material for lithium-ion batteries . Additionally, Dichlorodioctylsilane is a precursor for a wide range of Organic Photovoltaic (OPV) materials that give relatively high power conversion efficiencies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichlorodioctylsilane can be synthesized through the reaction of octylmagnesium bromide with silicon tetrachloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
2C8H17MgBr+SiCl4→C8H17SiCl2+2MgBrCl
The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, dichlorodioctylsilane is produced using large-scale reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Dichlorodioctylsilane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form corresponding silanes.
Hydrolysis: In the presence of water, dichlorodioctylsilane hydrolyzes to form silanols and hydrochloric acid.
Oxidation: It can be oxidized to form siloxanes under specific conditions.
Common Reagents and Conditions
Alcohols and Amines: Used in substitution reactions to form alkoxysilanes and aminosilanes.
Water: Used in hydrolysis reactions to form silanols.
Oxidizing Agents: Used in oxidation reactions to form siloxanes.
Major Products Formed
Alkoxysilanes: Formed from the reaction with alcohols.
Aminosilanes: Formed from the reaction with amines.
Siloxanes: Formed from oxidation reactions.
Comparación Con Compuestos Similares
Similar Compounds
Dichlorodiphenylsilane: Similar in structure but with phenyl groups instead of octyl groups.
Dichlorodiethylsilane: Contains ethyl groups instead of octyl groups.
Dichlorodiisopropylsilane: Contains isopropyl groups instead of octyl groups.
Uniqueness
Dichlorodioctylsilane is unique due to its long octyl chains, which impart distinct physical and chemical properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring hydrophobicity and flexibility .
Propiedades
IUPAC Name |
dichloro(dioctyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34Cl2Si/c1-3-5-7-9-11-13-15-19(17,18)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAGYCLEIYGJQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](CCCCCCCC)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289916 | |
| Record name | DICHLORODIOCTYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18416-07-4 | |
| Record name | Dichlorodioctylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18416-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 65458 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018416074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DICHLORODIOCTYLSILANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65458 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DICHLORODIOCTYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile](/img/structure/B32701.png)





![2-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dion](/img/structure/B32714.png)
![(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide](/img/structure/B32721.png)


![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide](/img/structure/B32735.png)


